molecular formula C19H16N2O B13375526 9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

Cat. No.: B13375526
M. Wt: 288.3 g/mol
InChI Key: WPYCXDLWEJYJLB-UHFFFAOYSA-N
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Description

9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, anti-inflammatory, antibacterial, and anticancer properties .

Preparation Methods

The synthesis of 9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-alkynylanilines with ketones in the presence of Brønsted acid or Lewis acid catalysts . For example, the reaction of 2-alkynylanilines with ketones in ethanol at reflux using p-toluenesulfonic acid monohydrate as a promoter can yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives with different functional groups, while reduction may produce dihydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with receptors on cell surfaces, modulating signaling pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and disease being studied.

Properties

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

9-methyl-2-(3-methylphenyl)-3H-pyrrolo[3,4-b]quinolin-1-one

InChI

InChI=1S/C19H16N2O/c1-12-6-5-7-14(10-12)21-11-17-18(19(21)22)13(2)15-8-3-4-9-16(15)20-17/h3-10H,11H2,1-2H3

InChI Key

WPYCXDLWEJYJLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC3=NC4=CC=CC=C4C(=C3C2=O)C

Origin of Product

United States

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